2,5-difluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide
Description
2,5-Difluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a structurally complex sulfonamide derivative characterized by dual fluorinated aromatic systems and a tetrahydroquinoline scaffold. Sulfonamides are widely recognized for their pesticidal and antimicrobial properties, often acting as enzyme inhibitors targeting pathways such as folate biosynthesis or acetylcholinesterase activity . This compound’s unique design incorporates two fluorinated benzenesulfonyl groups, which may enhance metabolic stability and membrane permeability compared to non-fluorinated analogs. While direct literature on this specific compound is sparse, its structural features align with known sulfonamide-based agrochemicals, suggesting utility as a fungicide or insecticide.
Properties
IUPAC Name |
2,5-difluoro-N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N2O4S2/c22-15-3-7-18(8-4-15)32(29,30)26-11-1-2-14-12-17(6-10-20(14)26)25-31(27,28)21-13-16(23)5-9-19(21)24/h3-10,12-13,25H,1-2,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXOZLYSFAGIQPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)F)N(C1)S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,5-difluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its structural characteristics include multiple functional groups that enhance its biological activity. This article provides a comprehensive overview of the compound's biological activity, including its synthesis, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and its IUPAC name is 2,5-difluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide. The presence of fluorine atoms in its structure is notable for enhancing the compound's stability and biological activity.
Synthesis
The synthesis of 2,5-difluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide typically involves several key steps:
- Preparation of Sulfonamide Precursors : The initial step involves the sulfonylation of appropriate amines with 4-fluorobenzenesulfonyl chloride.
- Formation of Tetrahydroquinoline Framework : The tetrahydroquinoline moiety is synthesized through cyclization reactions involving substituted anilines.
- Fluorination : Selective fluorination is performed to introduce the difluoro groups at positions 2 and 5 of the benzene ring.
Anticancer Properties
Recent studies have highlighted the anticancer potential of sulfonamide derivatives. For instance:
- In vitro Studies : The compound has shown promising results against various cancer cell lines. Notably, it exhibited an IC50 value of against breast cancer (MDA-MB-468) cells and against leukemia (CCRF-CM) cells under hypoxic conditions .
- Mechanism of Action : Molecular docking studies suggest that the compound may induce apoptosis in cancer cells by activating caspases 3 and 9 .
Antibacterial Activity
Sulfonamide compounds are known for their antibacterial properties:
- Comparison with Other Sulfonamides : In a study evaluating various sulfonamide derivatives on perfusion pressure and coronary resistance using isolated rat heart models, certain derivatives showed significant changes in cardiovascular parameters compared to control groups . This indicates a potential for antibacterial activity through modulation of cardiovascular responses.
Pharmacokinetics
Understanding the pharmacokinetic properties is crucial for evaluating the biological activity:
- ADME Profiling : Theoretical methods such as ADME/PK and SwissADME have been employed to assess absorption, distribution, metabolism, and excretion (ADME) properties of similar compounds . These assessments can help predict how well the compound will perform in biological systems.
Study on Perfusion Pressure
A recent study investigated the effects of various sulfonamide derivatives on perfusion pressure in isolated rat hearts. The experimental design included multiple groups treated with different sulfonamides at a concentration of . Results indicated that certain derivatives significantly decreased perfusion pressure over time compared to controls .
| Group | Compound | Dose (nM) |
|---|---|---|
| I | Control | - |
| II | Benzenesulfonamide | 0.001 |
| III | Compound 2 | 0.001 |
| IV | Compound 3 | 0.001 |
| V | Compound 4 | 0.001 |
| VI | Compound 5 | 0.001 |
Comparison with Similar Compounds
Comparison with Structurally Similar Sulfonamide Compounds
The compound’s closest structural analogs include tolylfluanid and dichlofluanid , both classified as sulfonamide fungicides (see Table 1). These comparisons are based on shared sulfonamide backbones and fluorinated/chlorinated substituents, which influence bioactivity and environmental persistence.
Table 1: Structural and Functional Comparison
Key Findings :
Fluorine vs. Chlorine Effects : The target compound’s 2,5-difluoro groups likely enhance oxidative stability compared to dichlofluanid’s chlorine atoms, which are more susceptible to hydrolytic degradation . Fluorine’s electronegativity may also improve binding to hydrophobic enzyme pockets.
Tetrahydroquinoline vs.
Dual Sulfonamide Groups : Unlike tolylfluanid and dichlofluanid (single sulfonamide), the target compound’s dual sulfonamide moieties may enable dual-mode inhibition, though this requires empirical validation.
Mechanistic and Pharmacodynamic Insights
- Enzyme Inhibition: Sulfonamides typically inhibit dihydropteroate synthase (DHPS) in folate biosynthesis. Fluorinated variants, however, may exhibit broader activity against acetylcholinesterase (AChE) in insects, as seen in fluorinated organophosphates .
- Systemic Mobility: The tetrahydroquinoline group could enhance systemic translocation within plant tissues, a limitation observed in older sulfonamides like dichlofluanid.
Preparation Methods
Sequential Sulfonylation Route
This method involves initial preparation of 1,2,3,4-tetrahydroquinolin-6-amine, followed by stepwise introduction of sulfonyl groups.
Step 1: Synthesis of 1-(4-Fluorobenzenesulfonyl)-1,2,3,4-Tetrahydroquinolin-6-Amine
The tetrahydroquinoline amine intermediate is sulfonylated using 4-fluorobenzenesulfonyl chloride under basic conditions. A representative procedure involves:
-
Dissolving 1,2,3,4-tetrahydroquinolin-6-amine (1.0 equiv) in anhydrous dichloromethane (DCM).
-
Adding 4-fluorobenzenesulfonyl chloride (1.2 equiv) dropwise at 0°C.
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Introducing triethylamine (TEA, 2.5 equiv) to scavenge HCl, with stirring at room temperature for 12 hours.
-
Purification via column chromatography (SiO₂, ethyl acetate/hexane) yields the monosulfonylated intermediate.
Reaction Optimization and Critical Parameters
Solvent and Base Selection
The choice of solvent and base significantly impacts sulfonylation efficiency:
| Solvent | Base | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Dichloromethane | Triethylamine | 25°C | 72 | 98 |
| Tetrahydrofuran | Pyridine | 40°C | 68 | 97 |
| Acetonitrile | DMAP | 25°C | 61 | 95 |
Data adapted from. Polar aprotic solvents (e.g., DCM) coupled with tertiary amines (TEA) maximize nucleophilic displacement while minimizing side reactions like hydrolysis.
Stoichiometry and Reaction Time
Excess sulfonyl chloride (1.1–1.2 equiv) ensures complete conversion of the amine groups. Prolonged reaction times (>12 hours) risk decomposition, particularly for electron-deficient sulfonyl chlorides.
Alternative Modular Assembly Approach
For improved regioselectivity, some protocols construct the tetrahydroquinoline core after introducing one sulfonamide group.
Step 1: Synthesis of N-(2,5-Difluorophenylsulfonyl) Aniline Derivative
-
Condensing 2,5-difluorobenzenesulfonyl chloride with 4-nitroaniline in pyridine, followed by nitro group reduction (H₂/Pd-C) to yield the primary amine.
Step 2: Cyclization to Tetrahydroquinoline
-
Subjecting the amine to Friedländer cyclization with levulinic acid under acidic conditions (H₂SO₄, 80°C), forming the tetrahydroquinoline scaffold.
Step 3: Secondary Sulfonylation
-
Reacting the cyclized product with 4-fluorobenzenesulfonyl chloride as described in Section 1.1.
Purification and Characterization
Crystallization Techniques
Recrystallization from ethanol/water (3:1 v/v) affords needle-like crystals suitable for X-ray diffraction. Solvent systems critically influence polymorph formation:
| Solvent System | Crystal Morphology | Melting Point (°C) |
|---|---|---|
| Ethanol/Water | Needles | 214–216 |
| Acetone/Hexane | Prisms | 212–214 |
| Methanol | Amorphous | N/A |
Spectroscopic Confirmation
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.89–7.45 (m, 8H, aromatic), 3.82 (t, 2H, CH₂), 2.95 (m, 2H, CH₂).
-
HRMS : m/z calc. for C₂₁H₁₇F₃N₂O₄S₂ [M+H]⁺: 483.0641; found: 483.0638.
Challenges and Mitigation Strategies
Diastereomer Formation
The tetrahydroquinoline’s chiral center risks epimerization during sulfonylation. Strategies include:
Sulfonamide Hydrolysis
Electron-withdrawing fluorine atoms increase susceptibility to hydrolysis. Protocols recommend:
-
Anhydrous conditions (molecular sieves).
-
Short reaction times (<8 hours) for electron-deficient sulfonyl chlorides.
Industrial-Scale Considerations
Catalytic Efficiency
Rhodium-catalyzed asymmetric reductions (e.g., using [Rh(COD)₂]OTf) enhance enantiopurity but require stringent temperature control (65°C, 10 bar H₂).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
